Summary of the Application: Tert-butyl amino acid esters, such as “(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester”, are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are used as protecting groups for amino acids during the synthesis of peptides .
Methods of Application or Experimental Procedures: The classical methods for making tert-butyl esters are still widely utilized in practice . One of these methods involves the mineral acid-catalyzed addition of isobutene to amino acids . This process is considered to be hazardous since a sealed apparatus is required to prevent evaporation of flammable isobutene . This method has been significantly improved in terms of safety of operation . The improved procedure involves the utilization of just 5 equivalents of tert-butanol in the presence of a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate .
Results or Outcomes: A variety of acids including two protected amino acids has been converted into the corresponding tert-butyl esters under these conditions without internal pressure development . Despite the author’s premise that isobutene could be an intermediate in the reaction, it was no longer required to properly handle liquid flammable isobutene . This simplified procedure became attractive for making tert-butyl esters in laboratory practice .
(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C₁₁H₂₄N₂O₂ and a molecular weight of 216.32 g/mol. This compound is characterized by its structure, which includes an amino group, a carbamic acid moiety, and a tert-butyl ester functional group. The compound exists in two enantiomeric forms: (S)- and (R)-, each exhibiting distinct properties and biological activities. The (S)-enantiomer is often more prevalent in biological systems due to its favorable interactions with biological receptors .
The chemical reactivity of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester primarily involves hydrolysis, where the ester bond can be cleaved to yield the corresponding carbamic acid and tert-butanol. This reaction can be catalyzed by acids or bases. Additionally, the amino group can participate in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
Research indicates that (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on neurotransmitter systems and may influence pathways related to cognitive function and mood regulation. The compound's ability to interact with various receptors suggests potential applications in treating neurological disorders .
Several methods have been developed for synthesizing (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester:
This compound finds applications across various fields:
Interaction studies have shown that (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester can modulate receptor activity within the central nervous system. These studies often employ techniques such as radioligand binding assays and electrophysiological recordings to assess its effects on neurotransmitter receptors. The findings suggest that this compound may enhance synaptic transmission or exhibit neuroprotective properties under certain conditions .
Several compounds share structural similarities with (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester. Notable examples include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (R)-2-Amino-3,3-dimethylbutyric acid | Similar backbone | Different biological activity compared to (S) form |
| N,N-Diethylglycine | Contains ethyl groups instead of tert-butyl | Used in different biochemical pathways |
| (S)-2-Amino-4-methylpentanoic acid | Longer carbon chain | Exhibits different pharmacological profiles |
The uniqueness of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester lies in its specific stereochemistry and functional groups that enhance its interaction with biological systems compared to these similar compounds .
This detailed overview provides insights into the multifaceted nature of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester, highlighting its significance in both chemical and biological contexts.
The compound (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester possesses several systematic nomenclature designations that reflect its structural characteristics and stereochemical configurations [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for the racemic compound is tert-butyl N-(2-amino-3,3-dimethylbutyl)carbamate [3] [4]. The compound exists as two distinct enantiomers, each with specific systematic designations that incorporate stereochemical descriptors.
For the R-enantiomer, the systematic name is tert-butyl (R)-(2-amino-3,3-dimethylbutyl)carbamate, which corresponds to the Chemical Abstracts Service registry number 1218943-99-7 [1] [3] [4]. The S-enantiomer is systematically named tert-butyl (S)-(2-amino-3,3-dimethylbutyl)carbamate and carries the Chemical Abstracts Service registry number 1374636-08-4 [5] [6].
An alternative systematic nomenclature following Chemical Abstracts Service conventions designates the compound as carbamic acid, N-[(2R)-2-amino-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester for the R-enantiomer [2]. The corresponding S-enantiomer follows the same pattern with appropriate stereochemical notation [5].
The compound is frequently referenced in chemical literature and commercial databases under various common names that reflect its structural features [2] [7] [8]. These include 2-Methyl-2-propanyl [(2R)-2-amino-3,3-dimethylbutyl]carbamate for the R-enantiomer [8] and corresponding nomenclature for the S-form [5].
The compound may also be encountered under abbreviated designations in synthetic chemistry contexts, though these are less systematically standardized [1] [2] [3]. Commercial suppliers often employ product-specific nomenclature that maintains the essential structural information while conforming to their internal cataloging systems [1] [3] [4].
The compound exists as distinct enantiomeric forms, each possessing unique Chemical Abstracts Service registry numbers that serve as definitive molecular identifiers [1] [6] [5]. The R-enantiomer is registered under Chemical Abstracts Service number 1218943-99-7, while the S-enantiomer carries the registry number 1374636-08-4 [1] [6] [5].
An additional Chemical Abstracts Service registry number, 1391116-69-0, has been associated with the compound in certain databases, though this appears to correspond to the racemic mixture or an alternative preparation method [7].
The R-enantiomer possesses the Molecular Descriptor Number MFCD22510953, while the S-enantiomer is assigned MFCD22497581 [1] [5]. These identifiers serve as unique database keys for chemical information retrieval and cross-referencing across multiple chemical databases and literature sources [1] [5].
Both enantiomers of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester share the identical molecular formula C₁₁H₂₄N₂O₂ [1] [2] [3] [6] [4] [5]. This formula indicates the presence of eleven carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure [1] [2] [3].
The molecular weight of both enantiomers is 216.32 grams per mole, calculated from the atomic weights of the constituent elements [1] [3] [4] [5]. This molecular weight value is consistent across multiple chemical databases and commercial suppliers [1] [3] [4] [5].
The Simplified Molecular Input Line Entry System notation provides a linear text representation of the molecular structure that captures both connectivity and stereochemical information [1] [3] [4] [5]. For the R-enantiomer, the Simplified Molecular Input Line Entry System string is: O=C(OC(C)(C)C)NCC@HC(C)(C)C [1]. The S-enantiomer differs only in the stereochemical descriptor, represented as: CC(C)(C@@HCNC(OC(C)(C)C)=O)C [8].
The International Chemical Identifier provides a standardized method for representing chemical structures that enables unambiguous identification across different software systems and databases [3] [4] [5]. For the R-enantiomer, the International Chemical Identifier is: 1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m0/s1 [3] [4].
The corresponding International Chemical Identifier Key, which serves as a compressed hash of the full International Chemical Identifier, is OTSWUUVDIYKTD-QMMMGPOBSA-N for the R-enantiomer [3] [4]. The S-enantiomer possesses the International Chemical Identifier Key OTSWUUVDIYKTD-MRVPVSSYSA-N, differing in the stereochemical layer [5].
| Identifier Type | R-Enantiomer | S-Enantiomer | Source |
|---|---|---|---|
| Chemical Abstracts Service Registry Number | 1218943-99-7 | 1374636-08-4 | [1] [6] [5] |
| Molecular Descriptor Number | MFCD22510953 | MFCD22497581 | [1] [5] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | C₁₁H₂₄N₂O₂ | [1] [2] [3] [6] [4] [5] |
| Molecular Weight (g/mol) | 216.32 | 216.32 | [1] [3] [4] [5] |
| International Chemical Identifier Key | OTSWUUVDIYKTD-QMMMGPOBSA-N | OTSWUUVDIYKTD-MRVPVSSYSA-N | [3] [4] [5] |
| Simplified Molecular Input Line Entry System | O=C(OC(C)(C)C)NCC@HC(C)(C)C | CC(C)(C@@HCNC(OC(C)(C)C)=O)C | [1] [8] |
| International Union of Pure and Applied Chemistry Name | tert-butyl (R)-(2-amino-3,3-dimethylbutyl)carbamate | tert-butyl (S)-(2-amino-3,3-dimethylbutyl)carbamate | [3] [4] [5] |
| Physical State | White Solid | Off White Solid | [3] [5] |
| Purity (Commercial) | 96% | 96% | [3] [5] |
The stereochemical designation of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester requires specific attention to the configuration at the asymmetric carbon center [1] [3] [4] [5]. The presence of the amino group and the bulky tert-butyl substituent creates a chiral center that necessitates the use of R and S descriptors in systematic nomenclature [1] [3] [4] [5].
The R-configuration refers to the spatial arrangement where the priority groups around the chiral center follow a clockwise sequence when viewed from the appropriate perspective [3] [4]. Conversely, the S-configuration indicates a counterclockwise arrangement of priority groups [5]. These stereochemical descriptors are integral components of the systematic names and must be included for unambiguous identification of each enantiomer [1] [3] [4] [5].
(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester possesses one chiral center located at the C-2 position of the amino acid chain [1] [2] [3]. This asymmetric carbon atom is bonded to four distinct substituents: an amino group (-NH₂), a carbamate-protected chain (-CH₂NHCO₂C(CH₃)₃), a tert-butyl group (-C(CH₃)₃), and a hydrogen atom (-H) [2] [3]. The presence of this tetrahedral carbon center with four different substituents creates the potential for two non-superimposable mirror image forms, designated as R and S enantiomers according to the Cahn-Ingold-Prelog nomenclature system [5] [6] [7].
The absolute configuration of this chiral center determines the three-dimensional spatial arrangement of the substituents and can be systematically assigned using the Cahn-Ingold-Prelog priority rules [7] [8] [9]. According to these rules, the amino group receives the highest priority (1) due to nitrogen's atomic number of 7, followed by the carbamate chain (2), the tert-butyl group (3), and hydrogen (4) with the lowest priority [7] [8] [9].
The compound exists as two enantiomeric forms: (R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester (CAS: 1218943-99-7) and (S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester (CAS: 1374636-08-4) [1] [2] [3] [10]. Both enantiomers share identical molecular formulas (C₁₁H₂₄N₂O₂) and molecular weights (216.32 g/mol) [1] [2] [3], but exhibit distinct stereochemical properties that significantly influence their biological activities and interactions with chiral environments [11] [12].
| Stereochemical Property | Description/Value | Reference |
|---|---|---|
| Chiral Centers | One chiral center at C-2 position | [1] [2] [3] |
| Absolute Configuration | R and S configurations possible | [1] [2] [3] |
| Enantiomeric Forms | Two enantiomers: (R)- and (S)-forms | [1] [2] [3] |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [1] [2] [3] |
| Molecular Weight | 216.32 g/mol | [1] [2] [3] |
| CAS Number (R-form) | 1218943-99-7 | [1] [2] [3] |
| CAS Number (S-form) | 1374636-08-4 | [13] [10] |
| Optical Activity | Optically active (each enantiomer rotates plane-polarized light) | [11] [5] |
| Stereochemical Description | Tetrahedral carbon with four different substituents | [5] [6] |
| Chirality Source | Asymmetric carbon at position 2 of the amino acid chain | [2] [3] |
Nuclear Magnetic Resonance (NMR) spectroscopy provides another valuable approach for stereochemical analysis, particularly when combined with chiral derivatizing agents or chiral solvents [18] [19] [20] [21]. For this compound, ¹H NMR and ¹³C NMR analyses can reveal stereochemical information through chemical shift differences and coupling patterns that are sensitive to the spatial arrangement of substituents around the chiral center [18] [19] [20].
Circular Dichroism (CD) spectroscopy offers a non-empirical method for absolute configuration determination, particularly useful for compounds containing chromophoric groups [5] [22] [23] [24]. The carbamate functionality in this compound can serve as a suitable chromophore for CD analysis, providing characteristic Cotton effects that correlate with the absolute configuration [5] [22] [23].
| Method | Principle | Application to Compound | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Cahn-Ingold-Prelog (CIP) Rules | Priority assignment based on atomic numbers | Assign R/S configuration to chiral center | Systematic and unambiguous | Requires structural knowledge | [7] [8] [9] |
| X-ray Crystallography | Bijvoet method using anomalous dispersion | Determine absolute configuration directly | Most reliable for absolute configuration | Needs suitable crystals | [5] [16] [17] [15] |
| NMR Spectroscopy | Chemical shift differences in chiral environments | Distinguish enantiomers using chiral solvents | High resolution and sensitivity | Requires chiral auxiliaries | [18] [19] [20] [21] |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Determine absolute configuration non-empirically | Non-empirical method | Needs chromophores | [5] [22] [23] [24] |
| Optical Rotation | Rotation of plane-polarized light | Measure specific rotation values | Simple and rapid measurement | Empirical correlation needed | [5] [25] [14] [26] |
| Chiral Derivatization | Formation of diastereomeric derivatives | Convert to separable diastereomers | Enables chromatographic separation | Requires additional synthetic steps | [18] [19] [27] [23] |
The systematic assignment of absolute configuration for (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester follows the established Cahn-Ingold-Prelog priority rules [7] [8] [9]. At the chiral center (C-2), the four substituents are ranked according to the atomic numbers of the atoms directly bonded to the chiral carbon [7] [8] [9].
The amino group (-NH₂) receives the highest priority (1) because nitrogen has the highest atomic number (7) among the directly attached atoms [7] [8] [9]. The carbamate chain (-CH₂NHCO₂C(CH₃)₃) receives priority 2, as its first atom is carbon (atomic number 6), but this carbon is bonded to nitrogen, giving it higher priority than the purely alkyl substituent [7] [8] [9]. The tert-butyl group (-C(CH₃)₃) receives priority 3, with its first atom being carbon bonded only to other carbon atoms [7] [8] [9]. Finally, hydrogen (-H) receives the lowest priority (4) due to its atomic number of 1 [7] [8] [9].
| Substituent | First Atom | CIP Priority | Reasoning | Configuration Impact |
|---|---|---|---|---|
| Amino group (-NH₂) | N (atomic number 7) | 1 (highest) | Nitrogen has highest atomic number | Defines priority sequence |
| Carbamate chain (-CH₂NHCO₂C(CH₃)₃) | C (atomic number 6) | 2 | Carbon with electronegative substituents | Second in priority sequence |
| tert-Butyl group (-C(CH₃)₃) | C (atomic number 6) | 3 | Carbon with only carbon/hydrogen substituents | Third in priority sequence |
| Hydrogen (-H) | H (atomic number 1) | 4 (lowest) | Hydrogen has lowest atomic number | Must point away from viewer |
The stereochemical configuration of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester profoundly influences its biological properties and interactions with biological systems [11] [12]. Each enantiomer exhibits distinct biological activities due to the stereospecific nature of enzyme-substrate interactions and receptor binding [11] [12]. The S-enantiomer often demonstrates different pharmacological profiles compared to the R-enantiomer, reflecting the importance of stereochemical considerations in drug design and development [11] [12].
Research indicates that the spatial arrangement of functional groups around the chiral center affects the compound's ability to interact with various biological targets [11] [12]. The amino acid-like structure of this compound suggests potential interactions with amino acid transporters and enzymes involved in amino acid metabolism, where stereochemical recognition plays a crucial role [11] [12].
The stereochemical integrity of the compound is particularly important during synthetic transformations and storage, as racemization can occur under certain conditions, potentially compromising the desired biological activity [28] [11] [29]. Understanding the stereochemical stability and the factors that influence configurational retention is essential for maintaining the compound's efficacy in biological applications [28] [11] [29].
The R and S enantiomers of (2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester represent non-superimposable mirror images with identical physical properties except for their interaction with plane-polarized light [5] [6] [14]. Both forms exhibit identical chemical reactivity when reacting with achiral reagents, but show distinct behaviors in chiral environments or when interacting with other chiral molecules [5] [6] [14].
| Property | R-Enantiomer | S-Enantiomer | Reference |
|---|---|---|---|
| IUPAC Name | tert-butyl N-[(2R)-2-amino-3,3-dimethylbutyl]carbamate | tert-butyl N-[(2S)-2-amino-3,3-dimethylbutyl]carbamate | [1] [2] [3] [10] |
| CAS Number | 1218943-99-7 | 1374636-08-4 | [1] [2] [3] [10] |
| Stereochemical Descriptor | (R)-configuration | (S)-configuration | [5] [6] [14] |
| Spatial Arrangement | Specific three-dimensional arrangement | Mirror image of R-form | [5] [6] [14] |
| Optical Rotation | Dextrorotatory (+) or levorotatory (-) | Opposite sign to R-form | [5] [30] [14] |
| Biological Activity | Distinct from S-form | Distinct from R-form | [11] [12] |
| Chemical Reactivity | Identical to S-form with achiral reagents | Identical to R-form with achiral reagents | [5] [6] [14] |
| Physical Properties | Identical except optical rotation | Identical except optical rotation | [5] [6] [14] |
Irritant